molecular formula C16H13ClFN5O3S3 B1256811 5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE

5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE

Cat. No.: B1256811
M. Wt: 474 g/mol
InChI Key: BVJXTFMKVNPXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidinecarboxamides. This compound is characterized by the presence of a chloro group, an ethylthio group, a thiadiazolyl group, a fluorophenyl group, and a methylsulfonyl group attached to a pyrimidinecarboxamide core .

Preparation Methods

The synthesis of 5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and ethylthio groups, and the attachment of the fluorophenyl and methylsulfonyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as chlorinating agents, thiolating agents, and sulfonylating agents under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE include other pyrimidinecarboxamides with different substituents. These compounds may have similar chemical properties but can differ in their biological activities or applications.

Properties

Molecular Formula

C16H13ClFN5O3S3

Molecular Weight

474 g/mol

IUPAC Name

5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O3S3/c1-2-27-16-23-22-14(28-16)21-13(24)12-11(17)7-19-15(20-12)29(25,26)8-9-3-5-10(18)6-4-9/h3-7H,2,8H2,1H3,(H,21,22,24)

InChI Key

BVJXTFMKVNPXMZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
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5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
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5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
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5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 5
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5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 6
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5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE

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